Bpp 9a

Beschreibung

Eigenschaften

IUPAC Name |

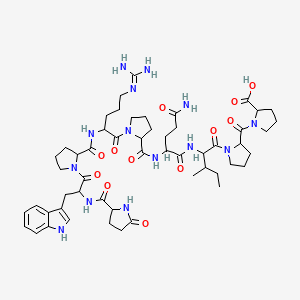

1-[1-[2-[[5-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[3-(1H-indol-3-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHXMGGBIUAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fmoc-Based SPPS

The Fmoc strategy is favored for its compatibility with acid-labile side-chain protecting groups and mild deprotection conditions. BPP 9a’s sequence (pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) requires careful handling of sensitive residues like arginine and glutamine.

-

Resin and Coupling Agents : Tentagel-S-NH₂ and Wang resins are commonly used substrates. Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to minimize racemization.

-

Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), while side-chain protections (e.g., tert-butyl for glutamine) require trifluoroacetic acid (TFA) during cleavage.

-

Yield Optimization : A study reported a 55% isolated yield for BPP 9a analogues using iterative coupling cycles (4–6 hours per residue) and real-time monitoring via the Kaiser test.

Boc-Based SPPS

The Boc method, though less common today, is noted for its efficacy in synthesizing peptides with repetitive sequences.

-

Resin and Deprotection : Chlorotrityl resin is preferred for C-terminal proline anchoring. Boc deprotection uses TFA/dichloromethane (DCM), and final cleavage is achieved with hydrogen fluoride (HF).

-

Challenges : Boc chemistry requires stringent handling due to HF’s toxicity, limiting its use in standard laboratories.

Post-Synthetic Modifications

Cyclization and Functionalization

BPP 9a’s N-terminal pyroglutamate (pGlu) is critical for ACE inhibition. This moiety is introduced via cyclization of glutamine using immobilized glutaminyl cyclase or under acidic conditions.

Retro-Inverso Analogues

A partially modified retro-inverso analogue, [γLys⁶, (RS)-mPhe⁷, Ala⁸]BPP9a, was synthesized to enhance metabolic stability. This involved substituting L-amino acids with D-forms and inverting the peptide backbone, achieving comparable bioactivity to the native peptide.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude BPP 9a is purified via reversed-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). Typical purity exceeds 95%, with yields of 20–30% after purification.

Structural Validation

-

Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (1101.27 Da).

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify sequence integrity, particularly proline’s cis-trans isomerism.

Comparative Analysis of Synthesis Methods

| Parameter | Fmoc-SPPS | Boc-SPPS |

|---|---|---|

| Deprotection | Mild (piperidine) | Harsh (TFA/HF) |

| Side Reactions | Minimal racemization | Aggregation risks |

| Yield | 50–60% | 40–50% |

| Scalability | High | Moderate |

Fmoc-SPPS is more scalable and safer, whereas Boc-SPPS is reserved for sequences requiring stringent side-chain protection.

Challenges and Optimization Strategies

Aggregation and Solubility

BPP 9a’s hydrophobic residues (e.g., Trp, Ile) necessitate the use of solubilizing agents like DMF or DMSO during synthesis. Microwave-assisted SPPS reduces aggregation by enhancing coupling efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Bpp 9a can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-ethoxy-6-methylnicotinic acid.

Reduction: Formation of 4-ethoxy-6-methyl-3-pyridinemethanol.

Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bpp 9a has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other specialty chemicals

Wirkmechanismus

The mechanism of action of Bpp 9a involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are crucial for its biological effects .

Vergleich Mit ähnlichen Verbindungen

- Ethyl nicotinate

- Methyl nicotinate

- Ethyl 4-ethoxy nicotinate

Comparison: Bpp 9a is unique due to the presence of both ethoxy and methyl groups on the nicotinic acid core. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ethoxy group can enhance lipophilicity, while the methyl group can influence the compound’s reactivity and binding affinity to molecular targets .

Biologische Aktivität

BPP 9a, a bradykinin-potentiating peptide derived from the venom of the snake Bothrops jararaca, is a significant compound in pharmacological research due to its biological activities, particularly its role as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into the biological activity of BPP 9a, highlighting its mechanisms, effects, and potential therapeutic applications.

BPP 9a is characterized by the sequence Pyr-Trp-Pro-Arg-Pro-Gln-Ile, which contributes to its biological functions. The peptide's primary mechanism involves inhibiting ACE, an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, BPP 9a effectively reduces blood pressure and enhances the effects of bradykinin, a peptide that promotes vasodilation .

ACE Inhibition

BPP 9a exhibits strong ACE inhibitory activity, which has been demonstrated in various studies. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure. This effect is crucial for developing antihypertensive medications .

Bradykinin Potentiation

The peptide also potentiates the action of bradykinin. Studies have shown that BPP 9a enhances bradykinin-induced vasodilation without exerting hypotensive effects on its own. This unique property allows it to modulate vascular responses effectively .

Comparative Studies on Analogues

Research comparing BPP 9a with its analogues J526 and J527 indicates that while all exhibit ACE inhibition, the mechanisms by which they enhance bradykinin activity differ. This suggests that structural modifications can influence the pharmacological properties of these peptides .

Clinical Relevance

BPP 9a's ability to modulate blood pressure makes it a candidate for treating hypertension and related cardiovascular conditions. Its selective action on arterial blood systems has been noted as a significant advantage over traditional ACE inhibitors like captopril, which may have broader systemic effects .

Data Summary

The following table summarizes key findings related to BPP 9a's biological activity:

| Property | Description |

|---|---|

| Chemical Structure | Pyr-Trp-Pro-Arg-Pro-Gln-Ile |

| Mechanism | ACE inhibition; potentiation of bradykinin |

| Primary Effects | Vasodilation; reduced blood pressure |

| Clinical Applications | Potential treatment for hypertension |

| Research Findings | Effective in enhancing bradykinin effects; different mechanisms among analogues |

Q & A

Q. What are the primary applications of Bpp 9a in phylogenetic and evolutionary studies?

Bpp 9a is a bioinformatics tool designed for Bayesian species delimitation and species tree estimation using multi-locus sequence data. It employs the multispecies coalescent model to reconcile gene tree heterogeneity and infer species boundaries. Key applications include identifying cryptic species, testing alternative taxonomic hypotheses, and resolving conflicting signals between gene trees and species trees .

Methodological Guidance :

- Use phased sequence data (e.g., SNPs or loci with low recombination) to minimize model violations.

- Validate results with independent datasets (e.g., morphological or ecological data) to ensure biological relevance.

Q. What are the standard parameters to configure in a Bpp 9a control file (*.ctl) for reproducible analysis?

A control file defines priors, MCMC settings, and data paths. Example parameters:

seed = 12345 # Random seed for reproducibility

speciesdelimitation = 1 # Enable species delimitation

speciesmodelprior = 1 # Uniform prior on species models

thetaprior = gamma(2, 2000) # Gamma prior for θ (population size)

tauprior = gamma(2, 2000) # Gamma prior for τ (divergence time)

Adjust priors based on preliminary runs to balance computational efficiency and parameter convergence .

Q. How should researchers validate Bpp 9a results to ensure robustness?

- Perform replicate runs with different seeds to assess MCMC consistency.

- Compare posterior probabilities across alternative species models (e.g., A00 vs. A01 analyses).

- Use Bayes factors to evaluate support for competing hypotheses .

Advanced Research Questions

Q. How can Bpp 9a address conflicting signals between gene trees and species trees in non-model organisms?

Bpp 9a accounts for incomplete lineage sorting (ILS) by integrating gene tree uncertainty into the species tree estimation. For datasets with high ILS:

- Increase the number of loci (>20) to improve signal-to-noise ratios.

- Apply a stepping-stone sampling approach to estimate marginal likelihoods for model comparison.

- Use a priori taxonomic information to constrain plausible species boundaries .

Q. What strategies optimize computational efficiency in Bpp 9a for large genomic datasets?

- Parallelization : Split analyses across clusters (e.g., using MPI).

- Parameter Tuning : Reduce burn-in iterations after confirming chain convergence (e.g., via Tracer).

- Data Subsampling : Use bootstrapping or site-pattern compression for loci with high missing data .

Q. How do prior distributions (θ, τ) influence species delimitation accuracy in Bpp 9a?

- Overly Informative Priors : May bias posterior probabilities if mismatched with true parameters.

- Solution : Conduct sensitivity analyses by testing gamma, log-normal, or inverse-gamma priors.

- Validation : Compare results with ABC (Approximate Bayesian Computation) or machine learning-based delimitation tools .

Data Contradiction and Interpretation

Q. What steps resolve conflicts between Bpp 9a results and morphological data?

- Re-examine Data Quality : Check for sequencing errors or alignment artifacts.

- Model Expansion : Incorporate morphological traits as additional characters in Bpp 9a (if coded as discrete traits).

- Hierarchical Testing : Use Bpp 9a’s guide tree option to test constrained vs. unconstrained species models .

Q. How should researchers handle low posterior probabilities (<0.90) in species delimitation?

- Hypothesis Refinement : Merge weakly supported lineages and re-run analyses.

- Data Augmentation : Add loci with higher phylogenetic signal (e.g., ultraconserved elements).

- Meta-Analysis : Integrate results with geographic or ecological data to assess congruence .

Experimental Design Best Practices

Q. What sampling strategies minimize bias in Bpp 9a analyses?

Q. How to document Bpp 9a workflows for reproducibility in academic publications?

- Supplementary Materials : Upload control files, raw data, and convergence diagnostics (e.g., ESS values).

- Version Control : Specify Bpp 9a version and dependencies (e.g., BEAGLE library).

- Reporting Standards : Follow the TRACIE (Transparent Reporting of Analyses in Computational Evolution) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.